(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine
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Overview
Description
(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a pyridine ring substituted with a butoxy group and an ethoxyphenyl group attached to the imine nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction conditions often include:
Starting Materials: 5-Butoxypyridine-2-carbaldehyde and 4-ethoxyaniline.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Solvents: Common solvents include ethanol, methanol, or dichloromethane.
Reaction Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Reactors: For small-scale production.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes.
Modulating Receptors: Affecting signal transduction pathways.
Interacting with DNA/RNA: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-Methoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine: Similar structure with a methoxy group instead of a butoxy group.
(E)-1-(5-Butoxypyridin-2-yl)-N-(4-methoxyphenyl)methanimine: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
(E)-1-(5-Butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
111216-93-4 |
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Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(5-butoxypyridin-2-yl)-N-(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C18H22N2O2/c1-3-5-12-22-18-11-8-16(20-14-18)13-19-15-6-9-17(10-7-15)21-4-2/h6-11,13-14H,3-5,12H2,1-2H3 |
InChI Key |
QTZYIJMPMICWMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)C=NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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